Cas no 877-03-2 (5-Bromo-1H-indole-3-carbaldehyde)

5-Bromo-1H-indole-3-carbaldehyde structure
877-03-2 structure
5-Bromo-1H-indole-3-carbaldehyde
877-03-2
C9H6BrNO
224.054041385651
MFCD00152016
40167
24874042

5-Bromo-1H-indole-3-carbaldehyde Properties

Names and Identifiers

    • 5-Bromoindole-3-carboxaldehyde
    • 5-Bromo-1H-indole-3-carbaldehyde
    • 5-Bromo-3-formylindole
    • 5-Bromoindole-3-carboxyaldehyde
    • 5-Bromoindole-3-carbaldehyde
    • 1H-Indole-3-carboxaldehyde, 5-bromo-
    • 5-bromoindole-3-aldehyde
    • 5-bromo-3-formyl-1h-indole
    • 5-BROMO-1H-INDOLE-3-CARBOXALDEHYDE
    • NSC66831
    • PubChem9122
    • KSC494E7J
    • 5-bromo-indole-3-carboxaldehyde
    • 5-Bromo-1H-indole-3-carbaldehye
    • 5-Bromo-1H-indole-3-carboxaldehyde (ACI)
    • Indole-3-carboxaldehyde, 5-bromo- (6CI, 7CI, 8CI)
    • NSC 66831
    • AB00275453-04
    • AKOS000289141
    • AS-11393
    • SY014468
    • ALBB-035498
    • MFCD00152016
    • AB04031
    • NSC-66831
    • B-8600
    • DB-001973
    • Z57627647
    • 5-Bromo-1H-indole-3-carbaldehyde #
    • NS00039212
    • 877-03-2
    • 5-bromo-3-formylindole
    • 5-Bromoindole-3-carboxaldehyde, 98%
    • STK980631
    • SCHEMBL671217
    • EN300-18251
    • NCGC00328903-01
    • 8JS5DEX3ZE
    • AC-23641
    • DTXSID80236562
    • CS-W002437
    • B4840
    • EINECS 212-884-7
    • +Expand
    • MFCD00152016
    • PEENKJZANBYXNB-UHFFFAOYSA-N
    • 1S/C9H6BrNO/c10-7-1-2-9-8(3-7)6(5-12)4-11-9/h1-5,11H
    • O=CC1C2C(=CC=C(C=2)Br)NC=1
    • 124725

Computed Properties

  • 222.96300
  • 1
  • 1
  • 1
  • 222.963276
  • 12
  • 185
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.4
  • 3
  • 0
  • 32.9

Experimental Properties

  • 2.74290
  • 32.86000
  • 1.752
  • 395.6 °C at 760 mmHg
  • 204.0 to 208.0 deg-C
  • 193℃
  • White to Yellow Solid
  • Not determined
  • 1.727

5-Bromo-1H-indole-3-carbaldehyde Security Information

  • GHS07 GHS07
  • 3
  • S26-S36-S37/39
  • R36/37/38
  • Xi Xi
  • NONH for all modes of transport
  • H315,H319,H335
  • P261,P305+P351+P338
  • warning
  • Store at room temperature
  • 36/37/38
  • Warning
  • IRRITANT

5-Bromo-1H-indole-3-carbaldehyde Customs Data

  • 2933990090
  • China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Bromo-1H-indole-3-carbaldehyde Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0034P0-1g
5-Bromoindole-3-Carboxaldehyde
877-03-2 98%
1g
$5.00 2024-04-20
A2B Chem LLC
AB45252-1g
5-Bromo-1H-indole-3-carbaldehyde
877-03-2 98%
1g
$5.00 2024-04-19
abcr
AB180600-5 g
5-Bromoindole-3-carboxaldehyde, 98%; .
877-03-2 98%
5g
€59.00 2023-05-07
Alichem
A199000251-100g
5-Bromoindole-3-carboxaldehyde
877-03-2 98%
100g
$269.50 2023-08-31
Apollo Scientific
OR8038-25g
5-Bromo-1H-indole-3-carboxaldehyde
877-03-2 98%
25g
£22.00 2024-05-25
AstaTech
54532-5/G
5-BROMOINDOLE-3-CARBOXALDEHYDE
877-03-2 97%
5g
$30 2023-09-17
Chemenu
CM103103-25g
5-Bromo-1H-indole-3-carbaldehyde
877-03-2 95%+
25g
$53 2021-08-06
City Chemical
B1652-10GM
5-Bromoindole-3-carboxaldehyde
877-03-2
10gm
$328.62 2023-09-19
Enamine
EN300-18251-0.05g
5-bromo-1H-indole-3-carbaldehyde
877-03-2 97%
0.05g
$19.0 2023-05-01
eNovation Chemicals LLC
D402345-100g
5-Bromoindole-3-carboxaldehyde
877-03-2 97%
100g
$400 2021-10-21

5-Bromo-1H-indole-3-carbaldehyde Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  5 min, 0 °C
1.2 Solvents: Dimethylformamide ;  0 °C → rt; 3 h, rt
1.3 Reagents: Potassium hydroxide Solvents: Water ;  overnight, reflux; reflux → rt
Reference
Enantioselective Bronsted Acid-Catalyzed N-Acyliminium Cyclization Cascades
Muratore, Michael E.; et al, Journal of the American Chemical Society, 2009, 131(31), 10796-10797

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride
Reference
N-Pyridinylindole-3-(alkyl)carboxamides and derivatives as potential systemic and topical inflammation inhibitors
Duflos, M.; et al, European Journal of Medicinal Chemistry, 2001, 36(6), 545-553

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Dimethylformamide ,  Phosphorus oxychloride Solvents: Dimethylformamide
Reference
Synthesis of N(10)-acetyleudistomin L
Still, Ian W. J.; et al, Tetrahedron Letters, 1989, 30(9), 1041-4

Synthetic Circuit 4

Reaction Conditions
Reference
Chemoselective Cu-catalyzed synthesis of diverse N-arylindole carboxamides, β-oxo amides and N-arylindole-3-carbonitriles using diaryliodonium salts
Kumar Mehra, Manish; et al, Organic & Biomolecular Chemistry, 2021, 19(5), 1109-1114

Synthetic Circuit 5

Reaction Conditions
Reference
Fluorescent Porous Silica Microspheres for Highly and Selectively Detecting Hg2+ and Pb2+ Ions and Imaging in Living Cells
Sun, Wei; et al, ACS Omega, 2019, 4(19), 18381-18391

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Catalysts: Trifluoromethanesulfonic acid Solvents: 1,4-Dioxane ;  23 min, rt
Reference
IBX-TfOH mediated oxidation of alcohols to aldehydes and ketones under mild reaction conditions
Kumar, Kamlesh; et al, Tetrahedron Letters, 2020, 61(15),

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Catalysts: (±)-Camphorsulfonic acid Solvents: Dichloromethane ,  1,4-Dioxane ;  10 min, rt
1.2 5 min, rt; 10 - 30 min, rt
Reference
(±)-Camphor sulfonic acid assisted IBX based oxidation of 1° and 2° alcohols
Kumar, Kamlesh; et al, Tetrahedron Letters, 2021, 81,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Oxygen ,  Pyridinium chlorochromate Solvents: Dimethylformamide ;  0.5 h, 100 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Cu-mediated oxidative dimerization of skatole to tryptanthrin, an indolo[2,1-b]quinazolone alkaloid
Itoh, Tomoki; et al, Heterocycles, 2015, 91(7), 1423-1428

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium perchlorate Catalysts: Aniline ,  Platinum Solvents: Dimethyl sulfoxide ,  Water ;  7 h, rt
Reference
Synthesis of 3-Formylindoles via Electrochemical Decarboxylation of Glyoxylic Acid with an Amine as a Dual Function Organocatalyst
Lin, Dian-Zhao; et al, Organic Letters, 2019, 21(15), 5862-5866

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Potassium persulfate Solvents: Acetonitrile ;  8 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  rt
Reference
Site-Selective Decarboxylative Direct Formylation of Nitrogen Heterocycles (Azaindoles, Indoles, Pyrroles) and Anilines Utilizing Glyoxylic Acid
Laha, Joydev K. ; et al, Advanced Synthesis & Catalysis, 2023, 365(8), 1238-1246

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Oxygen Solvents: Acetonitrile ;  24 h, rt
Reference
Synthesis of C-1 Deuterated 3-Formylindoles by Organophotoredox Catalyzed Direct Formylation of Indoles with Deuterated Glyoxylic Acid
Dong, Yue; et al, Organic Letters, 2022, 24(28), 5034-5039

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Bismuth triflate Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  5 min, rt
1.2 Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  12 h, rt
1.3 Reagents: 2-Iodoxybenzoic acid Solvents: Dimethyl sulfoxide ,  Water ;  1 h, rt
1.4 Reagents: Sodium sulfite Solvents: Water ;  rt
1.5 Reagents: Sodium bicarbonate Solvents: Water ;  basified, rt
Reference
Bi(OTf)3 Enabled C-F Bond Cleavage in HFIP: Electrophilic Aromatic Formylation with Difluoro(phenylsulfanyl)methane
Betterley, Nolan M.; et al, Asian Journal of Organic Chemistry, 2018, 7(8), 1642-1647

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Iodine Solvents: Dimethylformamide ;  12 h, 100 °C
Reference
Iodine-catalyzed C3-formylation of indoles via C-N bond cleavage of tertiary amines under aerobic conditions
Lu, Lin; et al, Tetrahedron, 2015, 71(22), 3637-3641

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Potassium iodide ,  Water Catalysts: Red 21 Solvents: Acetonitrile ;  48 h, rt
Reference
Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst
Zhao, Yin; et al, Synlett, 2022, 33(7), 659-663

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Oxygen Catalysts: Iodine Solvents: 1,4-Dioxane ,  Water ;  rt; 36 h, 100 °C; 100 °C → rt
Reference
I2-mediated C3-formylation of indoles by tertiary amine and H2O
Zhang, Bo; et al, Tetrahedron Letters, 2014, 55(41), 5618-5621

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  5 min, 0 °C; 5 min, 0 °C
1.2 Reagents: Butyllithium Solvents: Hexane ;  5 min, < -20 °C; 0.5 h, < -20 °C
1.3 Solvents: Tetrahydrofuran ;  0.5 h, -20 °C
1.4 Reagents: Water ;  10 min, < -20 °C
Reference
Halogen-metal exchange on bromoheterocyclics with substituents containing an acidic proton via formation of a magnesium intermediate
Tian, Qingqiang; et al, Molecules, 2017, 22(11), 1952/1-1952/12

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide ,  Pivalic acid Catalysts: Ruthenium trichloride Solvents: N-Methylacetamide ;  0 °C; 24 h, 25 °C
Reference
Mild and Selective Ru-Catalyzed Formylation and Fe-Catalyzed Acylation of Free (N-H) Indoles Using Anilines as the Carbonyl Source
Wu, Wenliang; et al, Journal of the American Chemical Society, 2011, 133(31), 11924-11927

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Pivalic acid ,  tert-Butyl peroxybenzoate Catalysts: Tetrabutylammonium iodide Solvents: Dimethyl sulfoxide ;  8 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
nBu4NI-catalyzed C3-formylation of indoles with N-methylaniline
Li, Lan-Tao; et al, Chemical Communications (Cambridge, 2012, 48(42), 5187-5189

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Ammonia ,  Oxygen Catalysts: Iron chloride (FeCl3) Solvents: Dimethylformamide ,  Water ;  7.5 h, 130 °C
Reference
Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air
Wang, Qing-Dong; et al, Synlett, 2017, 28(19), 2670-2674

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Iodine Solvents: Dimethylformamide ;  4 h, 120 °C
Reference
Iodine-catalyzed C3-formylation of indoles using hexamethylenetetramine and air
Wang, Qing-Dong; et al, Tetrahedron Letters, 2017, 58(30), 2877-2880

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Scandium triflate Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  2 - 10 h, 110 °C
Reference
Sunlight Induced and Alternative Sc(OTf)3 Catalyzed Remote C-H Halogenation of Indoles
Liu, Shanshan ; et al, Chemistry - A European Journal, 2023, 29(36),

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Sodium bisulfite Solvents: Ethanol ,  Water ;  20 h, rt
2.1 rt → 70 °C; 2 h, 70 °C; 0.5 h, 70 °C → 90 °C; cooled
3.1 Reagents: Bromine Solvents: Water ;  rt → 5 °C; < 5 °C; 1 h, 0 °C; 1 h, 0 °C → rt
3.2 Reagents: Sodium bisulfite Solvents: Water
3.3 Reagents: Sodium hydroxide ;  overnight, reflux; reflux → 10 °C
4.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  5 min, 0 °C
4.2 Solvents: Dimethylformamide ;  0 °C → rt; 3 h, rt
4.3 Reagents: Potassium hydroxide Solvents: Water ;  overnight, reflux
Reference
Integrated structure-based activity prediction model of benzothiadiazines on various genotypes of HCV NS5b polymerase (1a, 1b and 4) and its application in the discovery of new derivatives
Ismail, Mohamed A. H.; et al, Bioorganic & Medicinal Chemistry, 2012, 20(7), 2455-2478

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Acetic acid ,  Methylcyclohexylamine Catalysts: Bismuth vanadate (BiVO4) ,  Carbon nitride (C3N4) Solvents: Methanol ;  58 h, rt
Reference
A stable and recyclable Z-scheme g-C3N4/rGO/BiVO4 heterojunction photocatalyst for site-selective C-3 formylation of indoles with methanol as a formyl source under visible light
Lei, Zhenkai; et al, Green Chemistry, 2023, 25(1), 348-356

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride
Reference
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; et al, Organic Reactions (Hoboken, 1997, 49,

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Boronic acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  reflux
1.2 Reagents: Phosphorus oxychloride ;  0 - 23 °C
Reference
Novel benzofuran-3-one indole inhibitors of PI3 kinase-α and the mammalian target of rapamycin: hit to lead studies
Bursavich, Matthew G.; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(8), 2586-2590

Synthetic Circuit 26

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  rt; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, cooled
Reference
Synthesis, biological evaluation, and molecular docking studies of novel 1-benzene acyl-2-(1-methylindol-3-yl)-benzimidazole derivatives as potential tubulin polymerization inhibitors
Wang, Yan-Ting; et al, European Journal of Medicinal Chemistry, 2015, 99, 125-137

Synthetic Circuit 27

Reaction Conditions
1.1 -
2.1 Reagents: Phosphorus oxychloride
Reference
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; et al, Organic Reactions (Hoboken, 1997, 49,

Synthetic Circuit 28

Reaction Conditions
1.1 Reagents: Bromine Solvents: Water ;  rt → 5 °C; < 5 °C; 1 h, 0 °C; 1 h, 0 °C → rt
1.2 Reagents: Sodium bisulfite Solvents: Water
1.3 Reagents: Sodium hydroxide ;  overnight, reflux; reflux → 10 °C
2.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  5 min, 0 °C
2.2 Solvents: Dimethylformamide ;  0 °C → rt; 3 h, rt
2.3 Reagents: Potassium hydroxide Solvents: Water ;  overnight, reflux
Reference
Integrated structure-based activity prediction model of benzothiadiazines on various genotypes of HCV NS5b polymerase (1a, 1b and 4) and its application in the discovery of new derivatives
Ismail, Mohamed A. H.; et al, Bioorganic & Medicinal Chemistry, 2012, 20(7), 2455-2478

5-Bromo-1H-indole-3-carbaldehyde Raw materials

5-Bromo-1H-indole-3-carbaldehyde Preparation Products

5-Bromo-1H-indole-3-carbaldehyde Suppliers

J&K Scientific
Audited Supplier Audited Supplier
(CAS:877-03-2)
ZHAI XIAN SHENG
18210857532
xiangyang.zhai@jk-sci.com
Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier Audited Supplier
(CAS:877-03-2)
JI ZHI SHI JI
18117592386
3007522982@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:877-03-2)
A LA DING
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SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:877-03-2)
TANG SI LEI
15026964105
2881489226@qq.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:877-03-2)5-Bromo-1H-indole-3-carbaldehyde
A10447
99%
500g
391.0